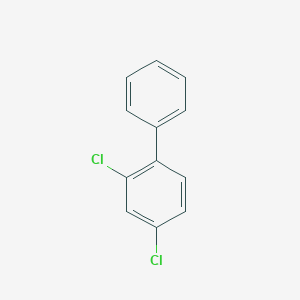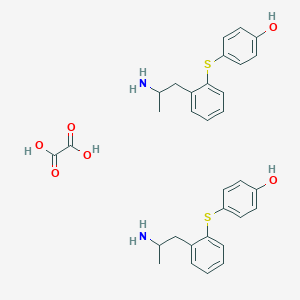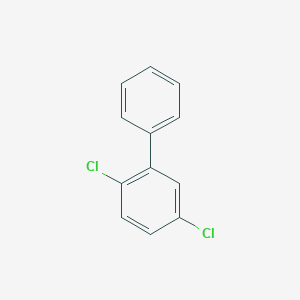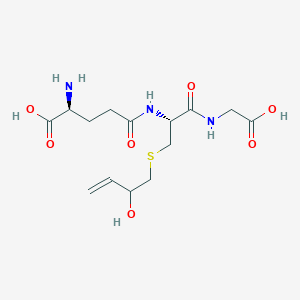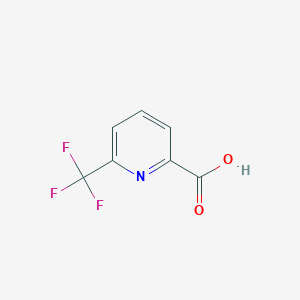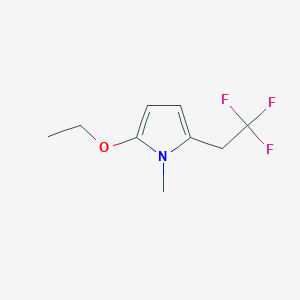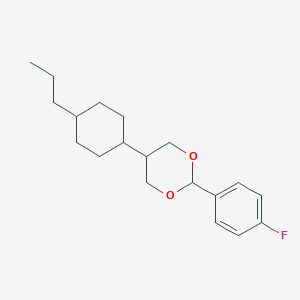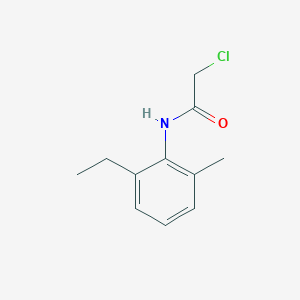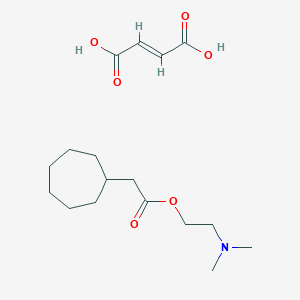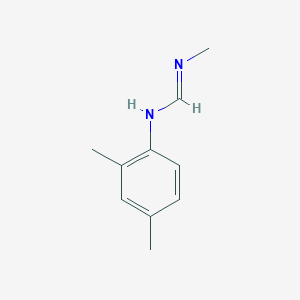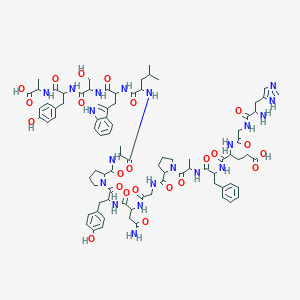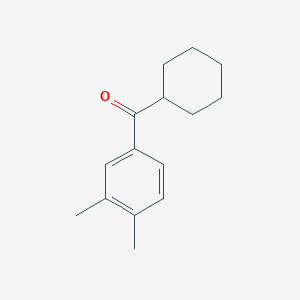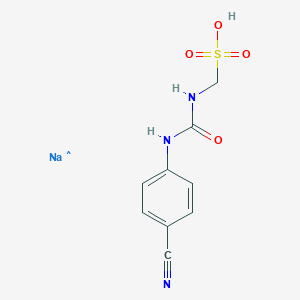
N-(4-Cyanophenyl)-N'-((sodiosulfo)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyanophenyl)-N'-((sodiosulfo)methyl)urea, also known as Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (sulfo-SMCC), is a water-soluble, heterobifunctional crosslinker that is widely used in the field of biochemistry and molecular biology. It is a chemical reagent that can covalently link two molecules together, and is commonly used to conjugate proteins, peptides, and other biomolecules.
Mécanisme D'action
The mechanism of action of sulfo-SMCC involves the formation of a stable covalent bond between two molecules, typically a protein or peptide and a small molecule or another protein. The reaction occurs between the maleimide group of sulfo-SMCC and a thiol group on the target molecule, resulting in the formation of a stable thioether bond.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of sulfo-SMCC depend on the specific application and target molecule. In general, the covalent crosslinking of proteins and other biomolecules can result in increased stability, improved solubility, and altered activity or function. However, the effects of crosslinking can also be detrimental, such as in cases where the crosslinking interferes with normal protein-protein interactions or enzymatic activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of sulfo-SMCC as a crosslinking reagent include its water solubility, high reactivity, and ability to form stable crosslinks between a wide range of biomolecules. Its limitations include the potential for non-specific crosslinking, which can result in the formation of unwanted conjugates, as well as the potential for interference with normal protein function.
Orientations Futures
There are many potential future directions for the use of sulfo-SMCC in scientific research. One area of interest is the development of new conjugation strategies that minimize non-specific crosslinking and maximize the efficiency of the reaction. Another area of interest is the use of sulfo-SMCC in the development of novel biosensors and drug delivery systems, which could have important applications in the diagnosis and treatment of disease. Finally, the continued exploration of the biochemical and physiological effects of sulfo-SMCC crosslinking could provide valuable insights into the structure and function of biomolecules.
Méthodes De Synthèse
The synthesis of sulfo-SMCC involves several steps, including the reaction of N-hydroxysuccinimide (NHS) with N-maleimidomethyl cyclohexane-1-carboxylate (MCC), followed by the reaction of the resulting NHS-MCC intermediate with sodium sulfite. The final product, sulfo-SMCC, is obtained after purification by chromatography.
Applications De Recherche Scientifique
Sulfo-SMCC has a wide range of applications in scientific research, particularly in the fields of biochemistry, molecular biology, and biotechnology. It is commonly used to crosslink proteins and other biomolecules, to create stable conjugates for use in various assays and experiments. It is also used in the development of biosensors, drug delivery systems, and other biomedical applications.
Propriétés
Numéro CAS |
134555-22-9 |
|---|---|
Nom du produit |
N-(4-Cyanophenyl)-N'-((sodiosulfo)methyl)urea |
Formule moléculaire |
C9H8N3NaO4S |
Poids moléculaire |
278.24 g/mol |
InChI |
InChI=1S/C9H9N3O4S.Na/c10-5-7-1-3-8(4-2-7)12-9(13)11-6-17(14,15)16;/h1-4H,6H2,(H2,11,12,13)(H,14,15,16); |
Clé InChI |
XRXSLFFUSLTRJP-UHFFFAOYSA-M |
SMILES isomérique |
C1=CC(=CC=C1C#N)NC(=O)NCS(=O)(=O)[O-].[Na+] |
SMILES |
C1=CC(=CC=C1C#N)NC(=O)NCS(=O)(=O)O.[Na] |
SMILES canonique |
C1=CC(=CC=C1C#N)NC(=O)NCS(=O)(=O)[O-].[Na+] |
Synonymes |
CNPh-SMe-urea N-(4-cyanophenyl)-N'-((sodiosulfo)methyl)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



